molecular formula C7H7F3N2 B7904435 4-Amino-6-methyl-2-(trifluoromethyl)pyridine

4-Amino-6-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B7904435
M. Wt: 176.14 g/mol
InChI Key: BWDBLIAZUCVCKA-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methyl-2-(trifluoromethyl)pyridine typically involves the reaction of 4-methyl-2-(trifluoromethyl)pyridine with ammonia under specific conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Another method involves the reaction of 4-methyl-2-(trifluoromethyl)pyridine with an amine source, such as ammonium chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Ammonia: Used in substitution reactions to introduce additional amino groups.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted pyridines, amines, and metal-organic frameworks, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDBLIAZUCVCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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